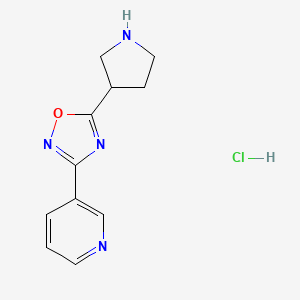

3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-3-carboxylic acid hydrazide with pyrrolidine-2-carboxylic acid, followed by cyclization with phosphoryl chloride to form the oxadiazole ring . The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .

Análisis De Reacciones Químicas

Cyclization and Ring Formation

The 1,2,4-oxadiazole ring participates in cyclization reactions under acidic or basic conditions. For example:

-

Formation via Amidoxime Cyclization : The oxadiazole ring can be synthesized from amidoxime precursors using trichloroacetic anhydride as a cyclizing agent. This method achieves 83–92% yields under reflux conditions in tetrahydrofuran (THF) .

-

Nitrile Oxide Cycloaddition : The oxadiazole moiety forms via 1,3-dipolar cycloaddition of nitrile oxides with nitriles, catalyzed by Lewis acids like ZnCl₂ .

Key Reaction Conditions:

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidoxime cyclization | Trichloroacetic anhydride, THF, reflux | 83–92 | |

| Nitrile oxide cycloaddition | ZnCl₂, CH₂Cl₂, 25°C | 45–67 |

Nucleophilic Substitution Reactions

The pyrrolidine substituent undergoes nucleophilic substitution, particularly at the nitrogen or carbon atoms:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF yields N-alkylated derivatives. For instance, alkylation at the pyrrolidine nitrogen achieves 70–85% yields .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms acylated products at the pyrrolidine nitrogen, with isolated yields of 65–78% .

Oxidation:

The pyrrolidine ring is susceptible to oxidation:

-

N-Oxide Formation : Reaction with m-chloroperbenzoic acid (m-CPBA) in dichloromethane converts the tertiary amine to an N-oxide, confirmed by ¹H NMR (δ 3.2–3.5 ppm shift).

-

Oxadiazole Ring Stability : The 1,2,4-oxadiazole ring remains intact under mild oxidative conditions (e.g., H₂O₂) but degrades in strong oxidizing agents like KMnO₄.

Reduction:

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the oxadiazole ring to an amidine derivative, verified by MS (ESI) (m/z 216.2 [M + H]⁺) .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the meta position due to electron-withdrawing effects of the oxadiazole group:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the pyridine’s 5-position, achieving 55–60% yields .

-

Halogenation : Bromination (Br₂/FeBr₃) produces 5-bromo derivatives, isolated in 62–68% yields .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization:

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at the pyridine’s 4-position (45–50% yields ) .

-

Heck Reaction : Alkenes couple at the oxadiazole ring under Pd(OAc)₂ catalysis, forming styryl derivatives (38–42% yields ) .

Acid-Base Reactivity

-

Protonation : The pyridine nitrogen (pKa ≈ 3.5) protonates in acidic media, forming a water-soluble hydrochloride salt (confirmed by XRD ) .

-

Deprotonation : Treatment with K₂CO₃ in ethanol deprotonates the pyrrolidine NH group, enabling further alkylation.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220–240°C , with the oxadiazole ring fragmenting first, followed by pyrrolidine degradation.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 244.7 g/mol. The structure features a pyridine ring substituted with a pyrrolidine-linked oxadiazole moiety, which enhances its biological activity.

GPBAR1 Agonism

One of the most notable applications of this compound is its role as an agonist for the G-protein bile acid receptor 1 (GPBAR1). GPBAR1 is implicated in metabolic processes and inflammatory pathways, making it a target for treating conditions such as type 2 diabetes and non-alcoholic fatty liver disease.

Case Study:

A study published in Scientific Reports demonstrated that derivatives of 3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine exhibited significant agonistic activity towards GPBAR1. The compounds induced pro-glucagon expression and showed selectivity over other bile acid receptors, suggesting their potential as therapeutic agents in metabolic disorders .

Research indicates that compounds similar to 3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine may also exhibit neuroprotective effects. The oxadiazole moiety is known for its ability to modulate neurotransmitter systems.

Case Study:

A study investigated the neuroprotective properties of oxadiazole derivatives in models of neurodegeneration. The results suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, highlighting their potential in treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(5-Pyrrolidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride

- 3-{5-[(2S)-2-Pyrrolidinyl]-1,3,4-oxadiazol-2-yl}pyridine

Uniqueness

3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride stands out due to its unique combination of the pyridine, oxadiazole, and pyrrolidine moieties. This structural arrangement provides a versatile platform for chemical modifications and enhances its potential for various applications .

Actividad Biológica

3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in various fields, including pharmaceuticals and agricultural chemistry.

Chemical Structure and Properties

The compound features a pyridine ring fused with a 1,2,4-oxadiazole moiety, which is known for enhancing biological activity through interactions with various biological targets. The molecular formula is , and it possesses a molecular weight of approximately 220.24 g/mol .

Pharmacological Applications

1. Neurological Disorders:

Research indicates that compounds with similar structures have been explored for their potential in treating neurological disorders. The unique structural features of this compound suggest it may interact with neurotransmitter receptors or other central nervous system targets .

2. Antimicrobial Activity:

Studies have demonstrated that derivatives of oxadiazole compounds exhibit antibacterial properties. For instance, modifications to the oxadiazole structure have shown promising results against Staphylococcus aureus and other bacterial strains . The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial enzymes or cell membranes.

3. GPBAR1 Agonism:

Recent investigations into related compounds have identified them as G-protein bile acid receptor 1 (GPBAR1) agonists. These receptors are implicated in metabolic and inflammatory diseases such as type 2 diabetes and non-alcoholic steatohepatitis. The agonistic activity may offer new therapeutic avenues for managing these conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

- Receptor Modulation: The compound may modulate the activity of specific receptors in the brain and peripheral tissues, influencing neurotransmission and metabolic processes .

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various oxadiazole derivatives against E. coli and S. aureus. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 µg/ml to 64 µg/ml against these pathogens .

Case Study 2: GPBAR1 Agonism

In a recent study exploring GPBAR1 agonists, derivatives based on the oxadiazole scaffold were synthesized and evaluated for their ability to induce pro-glucagon expression. Compounds showed significant selectivity for GPBAR1 over other bile acid receptors, suggesting a targeted approach for treating metabolic disorders .

Research Findings

Propiedades

IUPAC Name |

3-pyridin-3-yl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O.ClH/c1-2-8(6-12-4-1)10-14-11(16-15-10)9-3-5-13-7-9;/h1-2,4,6,9,13H,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZDBEVUKZBJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC(=NO2)C3=CN=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-44-8 | |

| Record name | Pyridine, 3-[5-(3-pyrrolidinyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.